molecular formula C24H18N2O3 B3906905 N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide

N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide

Cat. No.: B3906905
M. Wt: 382.4 g/mol
InChI Key: MWARYLTTYIWUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an anilino group attached to a naphthalene ring system, which is further connected to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-nitro-1,4-dioxonaphthalene with aniline under specific conditions to form the intermediate 3-anilino-1,4-dioxonaphthalene. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-anilino-1,4-dioxonaphthalen-2-yl)acetamide
  • N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-methylacetamide

Uniqueness

N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide stands out due to its unique combination of anilino, naphthalene, and phenylacetamide groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c1-16(27)26(18-12-6-3-7-13-18)22-21(25-17-10-4-2-5-11-17)23(28)19-14-8-9-15-20(19)24(22)29/h2-15,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWARYLTTYIWUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide
Reactant of Route 2
N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide
Reactant of Route 3
N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide
Reactant of Route 4
N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide
Reactant of Route 5
N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide
Reactant of Route 6
N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide

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